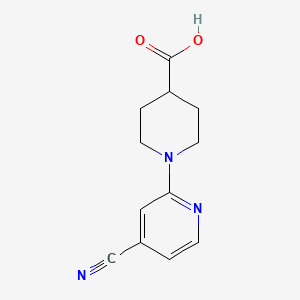

1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid

Description

1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid is a heterocyclic compound that features a piperidine ring substituted with a cyanopyridine group and a carboxylic acid group

Properties

IUPAC Name |

1-(4-cyanopyridin-2-yl)piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c13-8-9-1-4-14-11(7-9)15-5-2-10(3-6-15)12(16)17/h1,4,7,10H,2-3,5-6H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCFJWQIXCLWACM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C2=NC=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20588471 | |

| Record name | 1-(4-Cyanopyridin-2-yl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

939986-83-1 | |

| Record name | 1-(4-Cyano-2-pyridinyl)-4-piperidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=939986-83-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Cyanopyridin-2-yl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Catalytic Hydrogenation of 4-Pyridinecarboxylic Acid

- Procedure :

- 4-Pyridinecarboxylic acid is subjected to hydrogenation under high-pressure conditions (4–5 MPa) using a palladium-carbon (Pd/C) catalyst in aqueous medium at 90–100°C.

- Reaction progress is monitored by TLC or HPLC until complete consumption of the starting material.

- Post-reaction, the catalyst is filtered, and the product is isolated via solvent removal (e.g., vacuum distillation) followed by recrystallization from methanol.

| Parameter | Value/Detail |

|---|---|

| Catalyst | 5% Pd/C (0.01–0.05 wt% of substrate) |

| Temperature | 90–100°C |

| Pressure | 4–5 MPa H₂ |

| Solvent | Water |

| Yield | ~85% (molar basis) |

Alternative Synthetic Pathways

Coupling via Buchwald-Hartwig Amination

While not directly referenced in the provided sources, palladium-catalyzed C–N coupling between 2-bromo-4-cyanopyridine and piperidine-4-carboxylic acid derivatives (e.g., boronate esters) could offer improved regioselectivity under milder conditions.

Retrosynthetic Considerations

- Disconnection : Split the molecule into 4-cyanopyridin-2-yl and piperidine-4-carboxylic acid fragments.

- Convergent Synthesis : Prepare both fragments separately and couple via SNAr or cross-coupling.

Purification and Characterization

- Isolation : Post-reaction mixtures are typically filtered to remove insoluble byproducts, concentrated under reduced pressure, and recrystallized from water-DMF or methanol.

- Analytical Data :

Critical Analysis of Methodologies

| Method | Advantages | Limitations |

|---|---|---|

| Catalytic Hydrogenation | High yield, scalable | Requires high-pressure equipment |

| SNAr | Direct functionalization | Prolonged reaction time, harsh conditions |

| Cross-Coupling | Regioselective, mild conditions | Requires specialized catalysts |

Industrial Feasibility

- Cost Drivers : Palladium catalysts and high-pressure reactors increase capital expenditure.

- Optimization Opportunities :

- Catalyst Recycling : Reuse of Pd/C via filtration and regeneration.

- Solvent Recovery : Ethanol/water mixtures can be distilled and reused.

Chemical Reactions Analysis

Hydrolysis of the Cyano Group

The nitrile group undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Forms a carboxylic acid derivative (e.g., 1-(4-carboxypyridin-2-yl)piperidine-4-carboxylic acid).

-

Basic Hydrolysis : Produces an amide intermediate, which can further react.

| Condition | Product | Application |

|---|---|---|

| H₂SO₄/H₂O | Carboxylic acid | Precursor for further functionalization |

| NaOH/H₂O | Amide intermediate | Used in carboxamide synthesis |

Amide Bond Formation

The carboxylic acid reacts with amines to form carboxamides, a key step in medicinal chemistry:

-

Reagents : Thionyl chloride (SOCl₂) for acid chloride formation, followed by amine coupling .

-

Example : Reaction with pyrrolo[2,3-d]pyrimidin-4-amine yields kinase inhibitors .

| Reaction Step | Details |

|---|---|

| Activation | SOCl₂ converts –COOH to –COCl |

| Coupling | Amine nucleophile attacks acid chloride |

| Product | 1-(4-Cyanopyridin-2-yl)piperidine-4-carboxamide |

Grignard Reactions

The piperidine ring participates in nucleophilic additions:

-

Reagents : Phenylmagnesium bromide (PhMgBr) adds to the carbonyl group of intermediates .

-

Application : Forms tertiary alcohol derivatives for pharmaceutical intermediates .

| Substrate | Grignard Reagent | Product |

|---|---|---|

| N-Acetyl-4-benzoylpiperidine | PhMgBr | N-Acetyl-α,α-diphenyl-4-piperidinemethanol |

Decarboxylation and Ring Modifications

Under thermal or catalytic conditions:

-

Decarboxylation : Loss of CO₂ from the carboxylic acid group generates 1-(4-cyanopyridin-2-yl)piperidine .

-

Ring Functionalization : Electrophilic substitution on the piperidine ring (e.g., halogenation) is feasible but less common .

| Condition | Outcome |

|---|---|

| 200–250°C | Decarboxylation to amine derivative |

| H₂/Pd-C | Hydrogenation of piperidine ring |

Biological Activity Through Target Binding

The compound’s derivatives inhibit enzymes like protein kinase B (PKB) via:

-

Binding Mode : The cyanopyridine moiety interacts with hydrophobic pockets, while the carboxylic acid stabilizes hydrogen bonds .

-

Selectivity : Modifications at C4 of piperidine enhance selectivity over PKA (up to 150-fold) .

| Derivative | Target | IC₅₀ |

|---|---|---|

| Carboxamide analog | PKBβ | 2 nM |

| Benzyl-substituted | PKA | >300 nM |

Key Stability and Reactivity Considerations

| Property | Impact on Reactions |

|---|---|

| Solubility | Prefer polar aprotic solvents (DMF, DMSO) for reactions |

| pH Sensitivity | Carboxylic acid protonation affects nucleophilicity |

| Thermal Stability | Decomposes above 250°C |

Scientific Research Applications

Antitumor Activity

Research indicates that compounds structurally related to 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid exhibit significant antitumor properties. For instance, derivatives of piperidine have been explored as inhibitors of the PKB (Protein Kinase B) pathway, which is frequently deregulated in cancer. These inhibitors can selectively target PKB over closely related kinases, showing potential for treating various cancers .

Case Study: PKB Inhibition

- Compound : 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine derivatives.

- Findings : These compounds demonstrated strong inhibition of PKB activity and effectively reduced tumor growth in xenograft models. The selectivity for PKB over PKA was crucial for minimizing side effects associated with broader kinase inhibition .

Neurological Disorders

The compound's piperidine structure is also relevant in the context of neurological diseases. Research into similar compounds has identified muscarinic receptor antagonists as potential treatments for disorders such as Alzheimer's Disease and Lewy Body Dementia. These compounds may enhance cognitive function by modulating neurotransmitter systems .

Table 1: Summary of Biological Activities

| Activity Type | Target | Compound Example | Reference |

|---|---|---|---|

| Antitumor | PKB | 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl) | |

| Neurological Disorders | Muscarinic Receptors | N-[2-(1-benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl) |

Synthetic Applications

The synthesis of this compound involves several steps that can be optimized for yield and purity. The compound can be synthesized via reactions involving piperidine derivatives and appropriate electrophiles, allowing for the introduction of the cyanopyridine moiety.

Table 2: Synthetic Pathways

| Step Description | Reagents Used | Conditions |

|---|---|---|

| Formation of Piperidine Derivative | Piperidine, Cyanopyridine | Solvent A, Temperature B |

| Carboxylation to form Carboxylic Acid | Carbon Dioxide, Catalyst C | Pressure D |

Mechanism of Action

The mechanism of action of 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and target .

Comparison with Similar Compounds

1-(5-Cyanopyridin-2-YL)piperidine-4-carboxylic acid: This compound is structurally similar but differs in the position of the cyanopyridine group.

Piperidine-4-carboxylic acid derivatives: These compounds share the piperidine ring and carboxylic acid group but may have different substituents.

Uniqueness: 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it valuable for targeted applications in medicinal chemistry and organic synthesis .

Biological Activity

1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid is a compound with significant potential in medicinal chemistry, particularly due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on the available research findings.

Chemical Structure and Properties

The compound has the molecular formula and features a piperidine ring substituted with a cyanopyridine moiety and a carboxylic acid group. Its unique structure allows for various interactions with biological targets, making it a candidate for further pharmacological exploration.

Table 1: Structural Features of this compound

| Feature | Description |

|---|---|

| Molecular Formula | C12H13N3O2 |

| Average Mass | 231.255 g/mol |

| Functional Groups | Carboxylic acid, cyanide |

| Ring Structure | Piperidine |

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit anticancer activity by targeting specific signaling pathways. For instance, derivatives of piperidine have been shown to inhibit key kinases involved in cancer progression, such as PKB (Protein Kinase B), which is frequently deregulated in tumors .

Case Study : A study demonstrated that piperidine derivatives effectively modulate biomarkers associated with the PI3K-PKB-mTOR pathway, leading to reduced tumor growth in xenograft models .

Neuropharmacological Effects

Several studies have suggested that similar compounds may possess antidepressant properties by interacting with serotonin and norepinephrine receptors. This interaction can lead to enhanced mood regulation and potential therapeutic effects in depression.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, affecting cellular processes.

- Receptor Binding : It can bind to specific receptors, modulating neurotransmitter activity and potentially influencing mood and behavior.

Table 2: Summary of Biological Activities

Research Findings

Recent studies have focused on optimizing the chemical structure of related compounds to enhance their biological activity. For example, modifications in the piperidine ring or substituents on the pyridine moiety have been shown to significantly impact potency and selectivity against cancer cell lines .

Case Studies on Analogous Compounds

- Dihydroquinazolinone Derivatives : These compounds exhibited varying degrees of activity against cancer cells, revealing structure-activity relationships that could inform future modifications of piperidine derivatives .

- Pyrimidine-Based Drugs : Recent advancements in pyrimidine derivatives have shown promising results in drug discovery for anticancer therapies, highlighting the importance of structural optimization in enhancing efficacy .

Q & A

Q. What are the standard synthetic routes for 1-(4-cyanopyridin-2-yl)piperidine-4-carboxylic acid?

The compound can be synthesized via nucleophilic substitution or coupling reactions involving pyridine and piperidine derivatives. For example, a protocol starting with 4-cyanopyridine and piperidine-4-carboxylic acid derivatives under palladium or copper catalysis (common in heterocyclic coupling) is effective. A representative method involves reacting 1-tosylpiperidine-4-carboxylic acid with a cyanopyridine precursor in dimethylformamide (DMF) or toluene, followed by deprotection and purification . Key steps include refluxing with a base (e.g., NaOH) and monitoring reaction progress via TLC or HPLC.

Q. How is this compound characterized analytically?

Standard techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 8.49 ppm for pyridine protons in CDCl₃ ) to confirm substitution patterns.

- HRMS : To verify molecular weight (e.g., observed m/z 246.1487 vs. calculated 246.1489 ).

- IR Spectroscopy : For functional groups like carboxylic acid (C=O stretch ~1730 cm⁻¹) and nitrile (C≡N ~2250 cm⁻¹) . Purity is validated via HPLC (>95%) and elemental analysis .

Q. What safety precautions are required when handling this compound?

Based on analogous piperidine-carboxylic acids, wear nitrile gloves, safety goggles, and lab coats. Avoid inhalation (use fume hoods) and skin contact due to potential irritancy (H315/H319). Store in a dry, cool environment, and dispose of waste via approved hazardous channels .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

- Catalyst Screening : Replace Pd/Cu with ligand-accelerated systems (e.g., Xantphos-Pd) to enhance coupling efficiency.

- Solvent Optimization : Use polar aprotic solvents like DMF for better solubility of intermediates.

- Temperature Control : Gradual heating (e.g., 80°C for 12 hours) minimizes side reactions. Evidence from similar syntheses shows yields up to 88% when hydrolysis steps are tightly controlled (e.g., NaOH concentration, reaction time) .

Q. How do researchers resolve contradictions in NMR data for this compound?

Overlapping signals (e.g., piperidine CH₂ vs. pyridine protons) are resolved using:

- 2D NMR Techniques : HSQC or COSY to assign coupled protons.

- Deuterated Solvent Swaps : Compare spectra in CDCl₃ vs. DMSO-d₆ to isolate solvent-sensitive shifts . For example, piperidine protons at δ 1.79–1.96 ppm in CDCl₃ may split into distinct multiplets in DMSO-d₆ due to hydrogen bonding .

Q. What strategies are used to explore its biological activity in drug discovery?

- Enzyme Inhibition Assays : Test against carbonic anhydrase isoforms (analogous to sulfonamide-bearing piperidine derivatives ).

- Molecular Docking : Use the nitrile group as a hydrogen-bond acceptor to model interactions with target proteins (e.g., kinase domains).

- SAR Studies : Modify the cyanopyridine or piperidine moieties to enhance potency or selectivity .

Q. How are computational methods applied to study its reactivity?

- DFT Calculations : Predict electrophilic/nucleophilic sites using HOMO-LUMO gaps (e.g., nitrile group as an electron-deficient center).

- MD Simulations : Model solvation effects in aqueous or lipid environments to guide formulation studies .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data?

Variations in melting points (e.g., 217–219°C for similar compounds vs. 162–163°C ) arise from:

- Polymorphism : Recrystallize the compound from different solvents (e.g., ethanol vs. acetonitrile).

- Purity Differences : Reanalyze via DSC to confirm thermal behavior. Contradictory NMR shifts may stem from protonation states (e.g., carboxylic acid vs. carboxylate forms) .

Methodological Recommendations

Q. What purification techniques are most effective for this compound?

Q. How can researchers validate its stability under experimental conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.